1,2-Bis(methyldiallylammonium)ethane dibromide
Overview
Description
1,2-Bis(methyldiallylammonium)ethane dibromide is a chemical compound with the molecular formula C16H30Br2N2 and a molecular weight of 410.23 g/mol It is a dicationic ionic liquid, which means it contains two positively charged ions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(methyldiallylammonium)ethane dibromide can be synthesized through a reaction involving methyl bromide and N,N,N’,N’-tetraallylethylenediamine . The reaction typically takes place in the presence of acetone as a solvent. The process involves the formation of a quaternary ammonium salt, which is then isolated and purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(methyldiallylammonium)ethane dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated species, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups.
Scientific Research Applications
1,2-Bis(methyldiallylammonium)ethane dibromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,2-Bis(methyldiallylammonium)ethane dibromide involves its interaction with molecular targets and pathways within biological systems. The compound’s dicationic nature allows it to interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(methyldiallylammonium)propane dibromide
- 1,4-Bis(methyldiallylammonium)butane dibromide
Comparison
1,2-Bis(methyldiallylammonium)ethane dibromide is unique due to its specific molecular structure, which imparts distinct properties compared to similar compounds. For instance, it has a different chain length and spatial arrangement of functional groups, which can influence its reactivity and interaction with other molecules. Additionally, its thermal stability and solubility characteristics may vary from those of its analogs .
Properties
IUPAC Name |
methyl-[2-[methyl-bis(prop-2-enyl)azaniumyl]ethyl]-bis(prop-2-enyl)azanium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2.2BrH/c1-7-11-17(5,12-8-2)15-16-18(6,13-9-3)14-10-4;;/h7-10H,1-4,11-16H2,5-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVMGRYLKSIDC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CC[N+](C)(CC=C)CC=C)(CC=C)CC=C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424093 | |
Record name | N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetra(prop-2-en-1-yl)ethane-1,2-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51523-43-4 | |
Record name | N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetra(prop-2-en-1-yl)ethane-1,2-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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